molecular formula C13H26O2 B14739432 2-Heptyl-2,4-dimethyl-1,3-dioxane CAS No. 6340-95-0

2-Heptyl-2,4-dimethyl-1,3-dioxane

Cat. No.: B14739432
CAS No.: 6340-95-0
M. Wt: 214.34 g/mol
InChI Key: IZDNIVMSNOUNDM-UHFFFAOYSA-N
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Description

2-Heptyl-2,4-dimethyl-1,3-dioxane is a cyclic acetal derivative with a 1,3-dioxane backbone. Its structure features a heptyl group at position 2 and methyl groups at positions 2 and 2. This compound belongs to a broader class of substituted 1,3-dioxanes, which are characterized by their six-membered rings containing two oxygen atoms. Such derivatives are typically synthesized via acid-catalyzed reactions between diols and carbonyl compounds or through modifications of existing dioxane frameworks .

Properties

CAS No.

6340-95-0

Molecular Formula

C13H26O2

Molecular Weight

214.34 g/mol

IUPAC Name

2-heptyl-2,4-dimethyl-1,3-dioxane

InChI

InChI=1S/C13H26O2/c1-4-5-6-7-8-10-13(3)14-11-9-12(2)15-13/h12H,4-11H2,1-3H3

InChI Key

IZDNIVMSNOUNDM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1(OCCC(O1)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Heptyl-2,4-dimethyl-1,3-dioxane can be synthesized through the condensation of heptanal with 2,4-dimethyl-1,3-dioxane. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The process is carried out under reflux conditions to ensure complete reaction and high yield .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. The purification of the final product is achieved through distillation and recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

2-Heptyl-2,4-dimethyl-1,3-dioxane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Heptyl-2,4-dimethyl-1,3-dioxane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Heptyl-2,4-dimethyl-1,3-dioxane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 2-heptyl-2,4-dimethyl-1,3-dioxane, with comparative data on their properties, synthesis, and applications:

Compound Name Molecular Formula Substituents Key Properties/Data Synthesis Method Applications/Findings References
This compound C₁₄H₂₈O₂ 2-heptyl, 2,4-dimethyl Inferred properties: High molecular weight (228.37 g/mol), low volatility Likely via Prins condensation or acetalization Potential use in surfactants or specialty solvents (extrapolated from analogs) N/A
4,4-Dimethyl-1,3-dioxane C₆H₁₂O₂ 4,4-dimethyl Vaporization enthalpy: 39.3 kJ/mol at 377 K; Selective synthesis (99% yield) Prins condensation of tert-butanol + CH₂O Intermediate for 3-methyl-1,3-butanediol; industrial inhibitor for steel corrosion
2,4-Dimethyl-1,3-dioxane C₆H₁₂O₂ 2,4-dimethyl Vaporization enthalpy: 44.9 ± 0.6 kJ/mol at 298 K Electrochemical glycerol conversion (pH 11) Byproduct in glycerol electrolysis; limited industrial data
6-Acetoxy-2,4-dimethyl-1,3-dioxane C₈H₁₄O₄ 2,4-dimethyl, 6-acetoxy Produced via aldol condensation + acetylation Acetaldehyde + acetic anhydride reaction Preservative in detergents, lubricants, and paints
(R)-(+)-4-Hexyl-2,2-dimethyl-1,3-dioxane C₁₂H₂₄O₂ 4-hexyl, 2,2-dimethyl Commercially available (CAS 139008-44-9); chiral structure Not specified Specialty chemical with potential in asymmetric synthesis

Key Observations:

Substituent Effects on Physical Properties :

  • Alkyl Chain Length : The heptyl group in this compound likely increases hydrophobicity and boiling point compared to smaller analogs like 4,4-dimethyl-1,3-dioxane. For example, 4,4-dimethyl-1,3-dioxane has a vaporization enthalpy of 39.3 kJ/mol , whereas longer alkyl chains (e.g., hexyl in C₁₂H₂₄O₂) suggest reduced volatility .
  • Substituent Position : Methyl groups at positions 2 and 4 (vs. 4,4-dimethyl) may alter ring strain and reactivity. For instance, 2,4-dimethyl-1,3-dioxane forms under basic conditions (pH 11) during glycerol electrolysis , while 4,4-dimethyl-1,3-dioxane is synthesized via acid-catalyzed Prins condensation .

Synthetic Pathways :

  • Prins Condensation : 4,4-Dimethyl-1,3-dioxane is produced with ~99% selectivity using carbon-containing porous catalysts , whereas the heptyl variant would require longer-chain alcohols or tailored catalysts.
  • Electrochemical Methods : 2,4-Dimethyl-1,3-dioxane is a niche byproduct of glycerol electrolysis, highlighting the role of pH in directing product formation .

Reactivity and Stability :

  • Peroxidolysis : 4,4-Dimethyl-1,3-dioxane undergoes acid-catalyzed ring opening with H₂O₂, favoring cleavage at the C1–O bond . The heptyl group may sterically hinder similar reactions.
  • Hydrolysis : 4,4-Dimethyl-1,3-dioxane hydrolyzes to 3-methyl-1,3-butanediol at >130°C , whereas bulkier substituents (e.g., heptyl) could slow hydrolysis kinetics.

Industrial Applications :

  • Inhibitors : 4,4-Dimethyl-1,3-dioxane derivatives are patented as corrosion inhibitors for steel .
  • Preservatives : 6-Acetoxy-2,4-dimethyl-1,3-dioxane is used in detergents and paints due to its stability .

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